3-Ethynyl-2,5-dimethylthiophene
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Overview
Description
3-Ethynyl-2,5-dimethylthiophene is an organic compound with the molecular formula C8H8S. It belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of an ethynyl group and two methyl groups attached to the thiophene ring. Thiophenes are known for their aromatic properties and are widely used in various fields of chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-2,5-dimethylthiophene can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylthiophene with an ethynylating agent under suitable conditions. For example, the reaction of 2,5-dimethylthiophene with acetylene in the presence of a palladium catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-2,5-dimethylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 3-ethyl-2,5-dimethylthiophene.
Substitution: Formation of various substituted thiophenes depending on the reagents used.
Scientific Research Applications
3-Ethynyl-2,5-dimethylthiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of 3-Ethynyl-2,5-dimethylthiophene involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the sulfur atom can engage in coordination with metal ions. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-2,5-dimethylthiophene: Similar in structure but contains an acetyl group instead of an ethynyl group.
2,5-Dimethylthiophene: Lacks the ethynyl group but shares the same thiophene core structure.
Uniqueness
3-Ethynyl-2,5-dimethylthiophene is unique due to the presence of the ethynyl group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
3-ethynyl-2,5-dimethylthiophene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8S/c1-4-8-5-6(2)9-7(8)3/h1,5H,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVKXKISMSFNNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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